molecular formula C25H25NO4 B14988529 N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide CAS No. 853900-00-2

N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B14988529
CAS No.: 853900-00-2
M. Wt: 403.5 g/mol
InChI Key: FGJPRQBPPLNKHZ-UHFFFAOYSA-N
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Description

N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide (CAS: 853900-00-2) is a furocoumarin derivative with a molecular formula of C25H25NO4 and a molecular weight of 403.5 g/mol. Its core structure consists of a fused furo[3,2-g]chromen system substituted with four methyl groups at positions 2, 3, 5, and 9, along with a 7-oxo moiety. The propanamide side chain is N-substituted with a benzyl group, distinguishing it from simpler coumarin derivatives.

Properties

CAS No.

853900-00-2

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

N-benzyl-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H25NO4/c1-14-17(4)29-23-16(3)24-21(12-20(14)23)15(2)19(25(28)30-24)10-11-22(27)26-13-18-8-6-5-7-9-18/h5-9,12H,10-11,13H2,1-4H3,(H,26,27)

InChI Key

FGJPRQBPPLNKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:

    Formation of the furochromenone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-yl derivatives.

    Introduction of the benzyl group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the furochromenone core.

    Formation of the propanamide moiety: This can be done through an amidation reaction, where the furochromenone derivative reacts with a suitable amine to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophilic reagents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Differences in Substituents and Functional Groups

Core Substitutions: The target compound’s 2,3,5,9-tetramethyl substitution on the furochromen core distinguishes it from analogs like I-10 (5,9-dimethyl, 3-phenyl) and Compound 2 (3-tert-butyl, 5,9-dimethyl). I-14 features a 4-fluorophenyl group at position 3, which introduces electron-withdrawing effects and could improve metabolic stability compared to the target’s methyl substituents .

Side Chain Variations: The N-benzyl propanamide group in the target compound contrasts with sulfonohydrazides (e.g., I-10, I-14) and carboxylic acids (e.g., propanoic acid in ). The benzyl group may enhance membrane permeability compared to polar sulfonohydrazides or acids . Compound 2 includes a heptenoic acid side chain, contributing to its anti-inflammatory activity by interfering with NF-κB-DNA binding .

Molecular Weight and Solubility: The target compound (403.5 g/mol) is smaller than Compound 2 (505.6 g/mol) but larger than the propanoic acid analog (340.4 g/mol). Higher molecular weight in sulfonohydrazide derivatives (e.g., 666.5 g/mol for I-10) may limit bioavailability .

Biological Activity

N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a synthetic compound with potential biological activities that have garnered attention in recent years. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Compound NameN-benzyl-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Molecular Weight403.48 g/mol
Molecular FormulaC25H25NO4
LogP4.598
Polar Surface Area53.225 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

This compound is characterized by a furochromene backbone which is known for its diverse biological activities.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Antioxidant Activity : The furochromene structure is associated with antioxidant properties that can scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects against different cancer cell lines. Research indicates it may induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Anticancer Activity

A series of studies have investigated the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro assays on human cancer cell lines (e.g., HT29 colon cancer and DU145 prostate cancer) demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins.

In Vivo Studies

In vivo studies using animal models have further elucidated the efficacy of this compound. For example:

  • Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor growth compared to control groups. This effect was attributed to both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment.

Case Studies

  • Study on Anti-inflammatory Effects : A recent study highlighted the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to untreated controls.
  • Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to key targets involved in cancer progression and inflammation pathways.

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